molecular formula C9H6Cl2N2O B1321834 2,4-Dichloro-7-methoxyquinazoline CAS No. 62484-31-5

2,4-Dichloro-7-methoxyquinazoline

Cat. No. B1321834
CAS RN: 62484-31-5
M. Wt: 229.06 g/mol
InChI Key: DJLGBZOLTZXCHN-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methoxyquinazoline is a chemical compound with the molecular formula C9H6Cl2N2O . It has a molecular weight of 229.06 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The InChI code for 2,4-Dichloro-7-methoxyquinazoline is 1S/C9H6Cl2N2O/c1-14-5-2-3-6-7 (4-5)12-9 (11)13-8 (6)10/h2-4H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4-Dichloro-7-methoxyquinazoline is a solid substance . It has a molecular weight of 229.06 . The compound is stored in a refrigerator .

Scientific Research Applications

Anticancer Research

2,4-Dichloro-7-methoxyquinazoline: is a compound that has been studied for its potential anticancer properties. Quinazoline derivatives are known to be the building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity, including anticancer effects . This compound can be used to synthesize molecules that target cancer cells, providing a pathway for developing new chemotherapeutic agents.

Antibacterial Agents

The emergence of drug-resistant bacterial strains has increased the demand for novel antibiotics. Quinazoline derivatives, including 2,4-Dichloro-7-methoxyquinazoline , have shown promising antibacterial properties. They can be used to develop new antibiotics to treat resistant bacterial strains, addressing a critical need in medicinal chemistry .

Anti-inflammatory and Analgesic Applications

Research has indicated that quinazoline derivatives exhibit anti-inflammatory and analgesic activities2,4-Dichloro-7-methoxyquinazoline could be utilized in the synthesis of new drugs that alleviate pain and reduce inflammation, potentially benefiting conditions such as arthritis .

Antifungal Treatments

Fungal infections pose a significant health risk, especially to immunocompromised individuals2,4-Dichloro-7-methoxyquinazoline has been identified as a precursor in the synthesis of antifungal agents, which could lead to effective treatments for various fungal diseases .

Anticonvulsant Effects

Quinazoline derivatives have been associated with anticonvulsant effects2,4-Dichloro-7-methoxyquinazoline could be instrumental in creating new medications for the treatment of epilepsy and other seizure disorders .

Anti-Parkinsonism Activity

The compound has potential applications in the treatment of Parkinson’s disease due to its structure and pharmacological profile. It could be used to develop drugs that alleviate symptoms of Parkinsonism, improving the quality of life for patients .

Antimalarial Properties

Malaria is a life-threatening disease caused by parasites. Quinazoline derivatives, including 2,4-Dichloro-7-methoxyquinazoline , have shown antimalarial properties. This compound could be used in the creation of new antimalarial drugs, contributing to the global fight against malaria .

Sedative Hypnotics

Due to their sedative properties, quinazoline derivatives can be used to synthesize sedative hypnotics2,4-Dichloro-7-methoxyquinazoline might be valuable in the development of new sedatives for treating insomnia and other sleep disorders .

Safety and Hazards

The safety data sheet for 2,4-Dichloro-7-methoxyquinazoline indicates that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . The use of personal protective equipment and chemical impermeable gloves is recommended . In case of accidental release, it is advised to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,4-dichloro-7-methoxyquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c1-14-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLGBZOLTZXCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614376
Record name 2,4-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-methoxyquinazoline

CAS RN

62484-31-5
Record name 2,4-Dichloro-7-methoxyquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-7-methoxyquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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